molecular formula C12H10N2O3 B6413581 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% CAS No. 1258621-38-3

6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95%

Cat. No. B6413581
CAS RN: 1258621-38-3
M. Wt: 230.22 g/mol
InChI Key: CPIMXTHENSYDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(2-hydroxyphenyl)picolinic acid (6-AHPPA) is a naturally occurring compound found in plants, fungi, and bacteria. It has been studied extensively for its potential applications in the fields of biochemistry, physiology, and medicine. 6-AHPPA has a wide variety of biochemical and physiological effects, and has been used in numerous laboratory experiments.

Mechanism of Action

The exact mechanism of action of 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% is still not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of plant hormones, such as abscisic acid, gibberellins, and auxins. In addition, 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% has been shown to inhibit the activity of enzymes involved in the breakdown of plant cell walls, and to act as a scavenger of reactive oxygen species.
Biochemical and Physiological Effects
6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% has been shown to have a wide variety of biochemical and physiological effects. In plants, 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% has been shown to inhibit the synthesis of plant hormones, as well as the activity of enzymes involved in the breakdown of plant cell walls. In addition, 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% has been shown to act as a scavenger of reactive oxygen species, which can lead to increased plant resistance to environmental stressors. In animals, 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% has been shown to act as an inhibitor of enzymes involved in the synthesis of cholesterol, and to act as an antioxidant.

Advantages and Limitations for Lab Experiments

6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and purify, which makes it an ideal compound for use in laboratory experiments. Second, it has a wide range of biochemical and physiological effects, which makes it useful for studying the effects of various environmental stresses on plants, as well as the biochemical mechanisms of action of various drugs. Finally, 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% is relatively stable, which makes it suitable for use in long-term experiments.
However, there are also some limitations to using 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% in laboratory experiments. First, it is not very soluble in water, which can make it difficult to use in certain experiments. Second, its effects can vary depending on the concentration and pH of the solution, which can make it difficult to control the exact effects of 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% in experiments. Finally, 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% is relatively expensive, which can limit its use in some experiments.

Future Directions

In the future, 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% could be used to further study the effects of environmental stresses on plants, as well as the biochemical mechanisms of action of various drugs. It could also be used to study the effects of 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% on animal physiology and biochemistry, as well as its potential applications in medicine. Finally, 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% could be used to develop new methods for synthesizing compounds with similar biochemical and physiological effects.

Synthesis Methods

6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% can be synthesized from 3-hydroxy-2-methylpyridine and 2-hydroxybenzaldehyde through a condensation reaction. The reaction is catalyzed by an acid such as hydrochloric acid, and requires a temperature of around 180°C. The product is then purified by recrystallization.

Scientific Research Applications

6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% has been used in numerous scientific research applications, including in the study of plant physiology, biochemistry, and medicine. For example, 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% has been used to study the role of plant hormones in the regulation of plant growth and development, and to investigate the biochemical mechanisms of action of various drugs. In addition, 6-Amino-3-(2-hydroxyphenyl)picolinic acid, 95% has been used to study the effects of various environmental stresses on plants, such as drought, heat, and UV radiation.

properties

IUPAC Name

6-amino-3-(2-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-10-6-5-8(11(14-10)12(16)17)7-3-1-2-4-9(7)15/h1-6,15H,(H2,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIMXTHENSYDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=C(C=C2)N)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-(2-hydroxyphenyl)picolinic acid

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